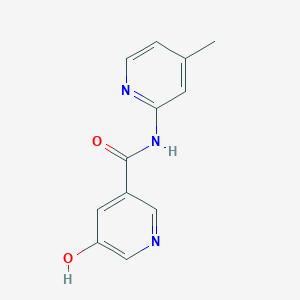
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide, also known as HMP, is a chemical compound that has been widely studied for its potential applications in scientific research. HMP is a pyridine derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
Applications De Recherche Scientifique
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been found to act as a selective agonist for the 5-HT7 receptor, a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including circadian rhythm regulation, learning and memory, and mood regulation. 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been found to have potential applications in the treatment of various neurological disorders, such as depression and anxiety.
Mécanisme D'action
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide acts as a selective agonist for the 5-HT7 receptor, which is a G protein-coupled receptor. Upon binding to the receptor, 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide activates the intracellular signaling pathway, leading to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to the activation of downstream signaling pathways, which ultimately result in the observed physiological effects of 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide.
Biochemical and Physiological Effects
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been found to have unique biochemical and physiological effects, particularly in the central nervous system. 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been found to regulate circadian rhythm by modulating the activity of the suprachiasmatic nucleus, the master clock of the body. 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has also been found to enhance learning and memory by increasing the activity of the hippocampus, a brain region involved in memory consolidation. Additionally, 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been found to have anxiolytic and antidepressant effects, potentially through its modulation of the serotonergic system.
Avantages Et Limitations Des Expériences En Laboratoire
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has several advantages for lab experiments, including its selectivity for the 5-HT7 receptor and its ability to cross the blood-brain barrier. However, 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide also has limitations, including its low solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for the study of 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide. One potential direction is the development of novel 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another direction is the investigation of 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide's potential applications in the treatment of various neurological disorders, particularly depression and anxiety. Additionally, the role of 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide in circadian rhythm regulation and memory consolidation could be further explored.
Méthodes De Synthèse
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide can be synthesized through various methods, including the reaction of 4-methyl-2-pyridinecarboxylic acid with hydroxylamine-O-sulfonic acid or the reaction of 5-hydroxy-3-pyridinecarboxylic acid with 4-methyl-2-pyridinecarboxylic acid chloride. The purity of the synthesized compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-3-14-11(4-8)15-12(17)9-5-10(16)7-13-6-9/h2-7,16H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHUQONTAIAEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550050.png)
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)

![2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile](/img/structure/B7550064.png)



![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)


![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)
![3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid](/img/structure/B7550123.png)
